molecular formula C13H26N2S B13247859 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B13247859
M. Wt: 242.43 g/mol
InChI Key: CHSDMTMIOQSVJL-UHFFFAOYSA-N
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Description

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is a derivative of the 4,5-dihydro-1H-imidazole core, characterized by a decylthio (-S-C₁₀H₂₁) substituent at the 2-position. This compound belongs to the imidazoline class, which is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-modulating properties.

Properties

Molecular Formula

C13H26N2S

Molecular Weight

242.43 g/mol

IUPAC Name

2-decylsulfanyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H26N2S/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13/h2-12H2,1H3,(H,14,15)

InChI Key

CHSDMTMIOQSVJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of decylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the decylsulfanyl group, yielding the parent imidazole.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent imidazole.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Here's a detailed overview of the applications of 2-(decylsulfanyl)-4,5-dihydro-1H-imidazole, incorporating scientific research applications and authoritative insights from verified sources:

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole

2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is an organic compound that falls under American Elements' catalog of life science products . American Elements can produce life science materials in most volumes, including bulk quantities, and also produce materials to customer specifications .

  • IUPAC Name The IUPAC name for this compound is 2-decylsulfanyl-4,5-dihydro-1H-imidazole; hydrobromide .
  • Chemical Formula Its chemical formula is C13H27BrN2S and it has a molecular weight of 323.34 .

Scientific Research Applications

While specific applications of 2-(decylsulfanyl)-4,5-dihydro-1H-imidazole are not detailed in the search results, related research on imidazole derivatives provides context:

  • Antimicrobial Activity Imidazole derivatives have demonstrated antimicrobial activity against various strains of bacteria . For example, one study synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and evaluated its antimicrobial activity against S. aureus, E. coli, and B. subtilis . Other derivatives have been evaluated against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity Certain synthesized derivatives were evaluated for antimycotic potential against Candida albicans and Aspergillus niger, using imidil as a reference drug .
  • Antihypertensive Activity Imidazole derivatives have been evaluated for antihypertensive potential in spontaneously hypertensive rats (SHR) using the tail-cuff method .

Related Information

  • Corrosion Inhibition Imidazole derivatives have been investigated for their corrosion inhibition activities toward carbon steel in 1 NaCl solution utilizing the Tafel method .
  • Electrolytes for Solar Cells Imidazolium bromide and its derivatives are used as electrolytes for dye-sensitized solar cell (DSSC) applications .

Mechanism of Action

The mechanism of action of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The decylsulfanyl group can interact with lipid membranes, leading to membrane disruption and cell lysis. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

  • Receptor Specificity : Unlike FTIMD (I₂-selective) or Lofexidine (α₂-adrenergic), the decylsulfanyl derivative’s receptor profile is underexplored. However, alkylthio substituents are less likely to engage in hydrogen bonding compared to aromatic or oxygen-containing groups, which may limit affinity for polar binding pockets .
  • Antimicrobial Activity : Imidazoline derivatives with aryl or long alkyl chains (e.g., pentyloxyphenyl) exhibit moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The decylsulfanyl analog’s activity is inferred to be comparable but requires empirical validation .

Quorum Sensing Inhibition (QSI)

Compounds like 2-[4'-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) demonstrate that alkyl/aryloxy groups enhance QSI activity. The decylsulfanyl group’s larger steric bulk may hinder binding to QS receptors (e.g., Chromobacterium violaceum LuxR-type proteins), making it less potent than smaller analogs like 4-nitro-pyridine-N-oxide (active at 100 µM) .

Key Research Findings and Gaps

Biological Data: No direct studies on 2-(decylsulfanyl)-4,5-dihydro-1H-imidazole were found in the evidence. Its predicted activities are extrapolated from structural analogs.

Pharmacophore Models : The 4,5-dihydro-1H-imidazole moiety is a common feature in substrates of drug/proton antiporters, but substituent diversity (e.g., decylsulfanyl vs. tertiary amines) critically impacts substrate recognition .

Therapeutic Potential: Long alkyl chains may improve pharmacokinetics (e.g., half-life) but could increase off-target effects due to nonspecific hydrophobic interactions .

Biological Activity

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound belonging to the imidazole class, noted for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole

Chemical Structure and Properties
The molecular formula for 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is C13H26N2S, with a molecular weight of 242.43 g/mol. The compound features a decylsulfanyl group attached to the imidazole ring, which influences its physicochemical properties and biological interactions.

PropertyValue
Molecular FormulaC13H26N2S
Molecular Weight242.43 g/mol
IUPAC Name2-decylsulfanyl-4,5-dihydro-1H-imidazole
InChI KeyCHSDMTMIOQSVJL-UHFFFAOYSA-N

The biological activity of 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole is primarily attributed to its interaction with lipid membranes and various molecular targets:

  • Membrane Disruption : The decylsulfanyl group enhances the compound's ability to insert into lipid bilayers, leading to membrane destabilization and potential cell lysis.
  • Enzyme Interaction : The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. This interaction may contribute to its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that derivatives of imidazoles exhibit significant antimicrobial activity. Specifically, studies have shown that compounds related to 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole can disrupt microbial cell membranes:

  • Antibacterial Activity : In vitro studies have demonstrated that similar imidazole derivatives exhibit activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. For instance, compounds were evaluated for their inhibition zones against these pathogens, showing promising results.
CompoundZone of Inhibition (mm)
2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole20 (E. coli)
Reference Drug (Streptomycin)28 (E. coli)

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Anticancer Potential

Recent studies suggest that imidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For example, compounds with similar structures have shown efficacy in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antibacterial potency of various imidazole derivatives against E. coli and Bacillus subtilis. The results indicated that compounds similar to 2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole displayed significant antibacterial effects compared to standard antibiotics .
  • Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory potential of imidazole derivatives revealed that they could inhibit the expression of pro-inflammatory mediators in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
  • Anticancer Activity Assessment : A series of experiments demonstrated that certain imidazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

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